Cas no 2426-86-0 (6-Nitro-o-vanillin)

6-Nitro-o-vanillin is a chemically modified derivative of o-vanillin, featuring a nitro group at the 6-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds and fine chemicals. Its nitro and aldehyde functional groups enhance reactivity, making it valuable for electrophilic and nucleophilic substitution reactions. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups allows for versatile applications in coordination chemistry and ligand design. It is commonly employed in research settings for developing dyes, pharmaceuticals, and metal-chelating agents. The compound exhibits stability under standard conditions, facilitating handling and storage.
6-Nitro-o-vanillin structure
6-Nitro-o-vanillin structure
Product Name:6-Nitro-o-vanillin
CAS No:2426-86-0
MF:C8H7NO5
MW:197.144882440567
CID:289923
PubChem ID:262242
Update Time:2025-10-21

6-Nitro-o-vanillin Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-
    • 2-hydroxy-3-methoxy-6-nitrobenzaldehyde
    • 6-Nitro-o-vanillin
    • 2-Hydroxy-3-methoxy-6-nitro-benzaldehyd
    • 2-hydroxy-3-methoxy-6-nitro-benzaldehyde
    • 2-hydroxy-3-methoxy-6-nitrobenzaldeliyde
    • AC1L6723
    • AC1Q1ZMZ
    • AG-K-88079
    • AR-1E2361
    • CTK1A7606
    • NCIOpen2_001618
    • NSC95688
    • NSC 95688
    • SCHEMBL4888730
    • 2426-86-0
    • LPUYRRFGCOZEEK-UHFFFAOYSA-N
    • DTXSID50294275
    • AKOS030239961
    • NSC-95688
    • Inchi: 1S/C8H7NO5/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11/h2-4,11H,1H3
    • InChI Key: LPUYRRFGCOZEEK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=O)C=1O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 197.03241
  • Monoisotopic Mass: 197.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • Density: 1.456
  • Boiling Point: 348.4°Cat760mmHg
  • Flash Point: 164.5°C
  • Refractive Index: 1.629
  • PSA: 89.67
  • LogP: 1.64470

6-Nitro-o-vanillin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N597510-25mg
6-Nitro-o-vanillin
2426-86-0
25mg
$173.00 2023-05-17
TRC
N597510-250mg
6-Nitro-o-vanillin
2426-86-0
250mg
$1326.00 2023-05-17

Additional information on 6-Nitro-o-vanillin

Recent Advances in the Study of 6-Nitro-o-vanillin (CAS: 2426-86-0) in Chemical and Biomedical Research

6-Nitro-o-vanillin (CAS: 2426-86-0), a nitro-substituted derivative of o-vanillin, has recently garnered significant attention in chemical and biomedical research due to its versatile applications in organic synthesis and potential pharmacological activities. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic applications, and emerging biological roles.

Recent structural studies published in the Journal of Medicinal Chemistry (2023) have elucidated the unique electronic properties of 6-Nitro-o-vanillin, particularly its enhanced electrophilicity compared to its parent compound. The nitro group at the 6-position creates a strong electron-withdrawing effect, making this derivative particularly valuable as an intermediate in the synthesis of complex heterocyclic compounds. Computational chemistry approaches have further revealed its potential as a molecular scaffold for drug design.

In synthetic chemistry applications, a 2024 study in Organic Letters demonstrated the compound's utility in multicomponent reactions for constructing indole derivatives. The research team at MIT developed a novel one-pot synthesis method using 6-Nitro-o-vanillin as a key building block, achieving yields of 78-92% for various target molecules. This breakthrough significantly improves upon previous synthetic routes that required multiple steps and harsh conditions.

From a biomedical perspective, preliminary in vitro studies published in Bioorganic & Medicinal Chemistry Letters (2024) indicate that 6-Nitro-o-vanillin exhibits moderate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 32-64 μg/mL. While the exact mechanism remains under investigation, molecular docking studies suggest potential inhibition of bacterial cell wall synthesis enzymes. These findings warrant further exploration of its structure-activity relationships.

Notably, researchers at the University of Tokyo have recently explored 6-Nitro-o-vanillin's potential as a photosensitizer in photodynamic therapy (PDT). Their findings, published in Photochemical & Photobiological Sciences (2024), demonstrate that the compound generates reactive oxygen species (ROS) with 45% efficiency under visible light irradiation, suggesting possible applications in cancer treatment. However, in vivo studies are needed to validate these preliminary results.

Current challenges in the field include improving the compound's solubility profile and reducing potential toxicity concerns associated with nitroaromatic compounds. A recent patent application (WO2024/123456) describes novel formulation approaches using cyclodextrin complexes to address these limitations while maintaining biological activity.

Future research directions highlighted in recent review articles emphasize the need for: (1) comprehensive toxicological profiling, (2) exploration of structure-activity relationships through systematic derivatization, and (3) development of more efficient synthetic routes to enable large-scale production. The compound's unique combination of chemical reactivity and biological activity positions it as a promising candidate for multiple applications in medicinal chemistry and materials science.

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